Cas no 1207054-08-7 (1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea)

1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea is a synthetic organic compound featuring a fused indeno-thiazole core modified with a urea linkage and a 2-methoxyethyl substituent. This structure imparts potential utility in medicinal chemistry and drug discovery, particularly as a scaffold for kinase inhibitors or other biologically active agents. The indeno-thiazole moiety contributes to planar aromaticity, enhancing binding interactions with target proteins, while the methoxyethyl group may improve solubility and pharmacokinetic properties. The urea functionality offers hydrogen-bonding capacity, facilitating molecular recognition. This compound is of interest for researchers exploring novel heterocyclic frameworks in therapeutic development, particularly in oncology or inflammation-related pathways. Its synthetic versatility allows for further derivatization to optimize biological activity.
1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea structure
1207054-08-7 structure
商品名:1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea
CAS番号:1207054-08-7
MF:C14H15N3O2S
メガワット:289.352801561356
CID:6421096
PubChem ID:45503718

1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea 化学的及び物理的性質

名前と識別子

    • 1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea
    • 1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-(2-methoxyethyl)urea
    • F5772-8731
    • AKOS024517877
    • 1207054-08-7
    • 1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
    • 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea
    • VU0519875-1
    • インチ: 1S/C14H15N3O2S/c1-19-7-6-15-13(18)17-14-16-12-10-5-3-2-4-9(10)8-11(12)20-14/h2-4,8H,5-7H2,1H3,(H2,15,16,17,18)
    • InChIKey: ICWRBMMGXHFFPE-UHFFFAOYSA-N
    • ほほえんだ: N(C1=NC2=C3C(=CC=CC3)C=C2S1)C(NCCOC)=O

計算された属性

  • せいみつぶんしりょう: 289.08849790g/mol
  • どういたいしつりょう: 289.08849790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5772-8731-2μmol
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
1207054-08-7
2μmol
$57.0 2023-09-09
Life Chemicals
F5772-8731-5μmol
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
1207054-08-7
5μmol
$63.0 2023-09-09
Life Chemicals
F5772-8731-15mg
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
1207054-08-7
15mg
$89.0 2023-09-09
Life Chemicals
F5772-8731-10μmol
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
1207054-08-7
10μmol
$69.0 2023-09-09
Life Chemicals
F5772-8731-2mg
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
1207054-08-7
2mg
$59.0 2023-09-09
Life Chemicals
F5772-8731-5mg
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
1207054-08-7
5mg
$69.0 2023-09-09
Life Chemicals
F5772-8731-4mg
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
1207054-08-7
4mg
$66.0 2023-09-09
Life Chemicals
F5772-8731-10mg
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
1207054-08-7
10mg
$79.0 2023-09-09
Life Chemicals
F5772-8731-1mg
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
1207054-08-7
1mg
$54.0 2023-09-09
Life Chemicals
F5772-8731-3mg
1-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-3-(2-methoxyethyl)urea
1207054-08-7
3mg
$63.0 2023-09-09

1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)urea 関連文献

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1-{8H-indeno1,2-d1,3thiazol-2-yl}-3-(2-methoxyethyl)ureaに関する追加情報

Professional Introduction to Compound with CAS No 1207054-08-7 and Product Name: 1-{8H-indeno[1,2-d1,3-thiazol-2-yl}]-3-(2-methoxyethyl)urea

The compound identified by the CAS number 1207054-08-7 and the product name 1-{8H-indeno[1,2-d1,3-thiazol-2-yl}]-3-(2-methoxyethyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates an indeno[1,2-d1,3-thiazole] core with a urea functional group, which is known for its role in modulating biological pathways through interactions with specific target proteins.

Recent research in medicinal chemistry has highlighted the importance of indeno[1,2-d1,3-thiazole] scaffolds in the development of novel bioactive molecules. These scaffolds are particularly noted for their ability to engage with a variety of biological targets, including enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The introduction of the 8H-indeno[1,2-d1,3-thiazol-2-yl] moiety into the molecular structure of this compound enhances its pharmacological profile by providing additional binding sites and improving solubility characteristics. This modification is crucial for optimizing pharmacokinetic properties, which are essential for effective drug delivery and therapeutic outcomes.

The urea functional group at the 3-(2-methoxyethyl) position serves as a key pharmacophore in this compound. Urea-based derivatives have been extensively studied for their ability to act as modulators of protein-protein interactions and enzyme inhibition. The methoxyethyl side chain further influences the compound's physicochemical properties, including lipophilicity and metabolic stability. These attributes are critical for determining the compound's bioavailability and duration of action in vivo.

In the context of contemporary pharmaceutical research, compounds like 1-{8H-indeno[1,2-d1,3-thiazol-2-yl}]-3-(2-methoxyethyl)urea are being explored for their potential in addressing unmet medical needs. Specifically, studies have indicated that this molecule may exhibit inhibitory effects on enzymes implicated in inflammatory responses and tumor progression. The indeno[1,2-d1,3-thiazole] core has been associated with anti-inflammatory properties, while the urea moiety contributes to its mechanism of action by interacting with key signaling pathways.

Advanced computational methods and high-throughput screening techniques have been employed to evaluate the binding affinity and selectivity of this compound towards potential therapeutic targets. Preliminary findings suggest that it demonstrates high specificity for certain enzymes involved in metabolic disorders, making it a promising candidate for further development. Additionally, structural modifications based on these findings could lead to improved efficacy and reduced side effects in future drug candidates.

The synthesis of 1-{8H-indeno[1,2-d1,3-thiazol-2-yl}]-3-(2-methoxyethyl)urea involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the indeno[1,2-d1,3-thiazole] scaffold followed by functional group transformations to introduce the urea moiety and the methoxyethyl side chain. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structural integrity of the final product.

The pharmacokinetic profile of this compound is another critical aspect that has been thoroughly investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties when tested in preclinical models. These findings are supported by data indicating that the compound maintains stable plasma concentrations over extended periods after administration, suggesting potential for once-daily dosing regimens.

From a regulatory perspective, 1207054-08-7 has undergone rigorous evaluation to ensure compliance with safety and quality standards set forth by global health authorities. Documentation includes comprehensive toxicological studies that assess acute and chronic toxicity profiles. These studies are essential for determining safe dosage ranges and identifying any potential adverse effects associated with long-term use.

The potential therapeutic applications of this compound span multiple disease areas. In oncology research, it has shown promise as an inhibitor of kinases involved in cancer cell proliferation. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Emerging evidence also suggests its utility in neurodegenerative disorders where modulation of protein aggregation is a key therapeutic strategy.

Future directions in research involve optimizing synthetic routes to enhance scalability while maintaining high purity standards. Additionally, exploring structure-activity relationships (SAR) will help identify analogs with improved pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical trials and ultimately bringing new treatments to patients worldwide.

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